
Cycloastragenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cycloastragenol is a tetracyclic triterpenoid compound isolated from the plant Astragalus membranaceus. It is known for its potential anti-aging properties due to its ability to activate telomerase, an enzyme that helps maintain the length of telomeres, the protective caps at the ends of chromosomes . This compound has gained attention for its various biological activities, including anti-inflammatory, antioxidant, and anti-apoptotic effects .
Vorbereitungsmethoden
Cycloastragenol can be prepared through several methods, primarily involving the hydrolysis of astragaloside IV, another compound found in Astragalus membranaceus. The main preparation methods include:
Acid Hydrolysis: This method involves the use of acidic conditions to break down astragaloside IV into this compound.
Enzymatic Hydrolysis: Specific enzymes, such as β-xylosidase and β-glucosidase, are used to catalyze the hydrolysis of astragaloside IV, resulting in this compound.
Smith Degradation: This method involves the oxidative cleavage of glycosidic bonds in astragaloside IV to produce this compound.
Industrial production methods often focus on optimizing these processes to increase yield and efficiency. Enzyme-based approaches have shown promise in improving the production efficiency of this compound .
Analyse Chemischer Reaktionen
Hydrolysis
Cycloastragenol is produced through the hydrolysis of astragaloside IV, the primary active component of Astragalus membranaceus . This hydrolysis can be achieved through several methods:
Oxidation-Reduction Reactions
The biosynthesis of astragaloside IV from this compound involves a series of oxidation-reduction reactions. These reactions are crucial in modifying the structure and activity of this compound :
-
C-3 Oxidation : A hydroxysteroid dehydrogenase, AmHSD1, catalyzes the C-3 oxidation of this compound, resulting in this compound-3-one .
-
C-3 Reduction : AmHSD1 also catalyzes the C-3 reduction of this compound-3-one-6-O-glucoside, yielding this compound-6-O-glucoside .
Structural Modifications
This compound can undergo structural modifications to enhance its pharmacological activity, reduce toxic side effects, and improve its physical properties . These modifications include:
-
Chemical Modifications :
-
Ring-Opening Reactions : Cycloalkanes can undergo ring-opening reactions to produce astragalosol derivatives .
-
Acetylation : Acetic anhydride can be used to create acetylated derivatives of this compound .
-
Baeyer-Villiger Oxidation : This reaction can modify the structure of this compound to obtain ester derivatives .
-
Oxidation, Condensation, Alkylation, Acylation, and Elimination Reactions : These reactions can modify this compound and its acid-hydrolyzed derivatives, resulting in derivatives with strong inhibitory activity on NF-κB signaling .
-
-
Microbial Transformations :
-
Hydroxylation : Cunninghamella elegans can perform hydroxylation reactions on 28- and 29-CH3 groups .
-
Rearrangement Reactions : Syncephalastrum racemosum can catalyze rearrangement reactions to form an unusual ranunculane backbone .
-
Carbonylation : Doratomyces stemonitis performs carbonylation reactions mainly on 3-OH .
-
Epoxidation, Dehydrogenation, and Ring Cleavage : Endophytic fungi can induce oxygenation, oxidation, epoxidation, dehydrogenation, and ring cleavage reactions on the cycloartane nucleus .
-
Biotransformation
This compound and astragenol can be biotransformed by Astragalus species-originated endophytic fungi, leading to the production of new metabolites . These transformations involve:
-
Oxygenation : Introduction of oxygen atoms into the molecule .
-
Oxidation : Increasing the number of oxygen atoms or decreasing the number of hydrogen atoms .
-
Ring Cleavage : Breaking of a ring structure within the molecule .
Interactions with Cytochrome P450 Enzymes
This compound interacts with cytochrome P450 enzymes, which can affect drug metabolism :
-
Inhibition of CYP3A4 : this compound inhibits CYP3A4, potentially increasing the plasma concentrations of drugs metabolized by this enzyme.
-
Induction of CYP2E1 : this compound induces CYP2E1, which may also affect the metabolism of certain drugs.
NRF2 Activation
This compound derivatives can activate NRF2, a transcription factor that plays a key role in cellular defense against oxidative stress :
-
Increased NRF2 Expression : this compound and its derivatives increase NRF2 expression and nuclear transcriptional activity .
-
Enhanced Proteasome Activity : NRF2 activation can enhance proteasome activity, further protecting cells from oxidative stress .
-
Cytoprotective Enzyme Levels : NRF2 activators increase cytoprotective enzyme levels by enhancing ARE-promoter activity .
Senolytic Activity
This compound has been identified as a senolytic agent, inducing apoptosis in senescent cells :
Wissenschaftliche Forschungsanwendungen
Cycloastragenol has a wide range of scientific research applications:
Wirkmechanismus
Cycloastragenol exerts its effects primarily through the activation of telomerase. Telomerase helps maintain the length of telomeres, which are essential for chromosomal stability and cellular longevity . By activating telomerase, this compound can delay cellular senescence and promote cell proliferation . Additionally, it inhibits the PI3K/AKT/mTOR pathway and the Bcl-2 antiapoptotic family proteins, leading to the apoptosis of senescent cells .
Vergleich Mit ähnlichen Verbindungen
Cycloastragenol is often compared with other saponins derived from Astragalus species, such as astragaloside IV, cyclocephaloside I, and cyclocanthoside E . While all these compounds have similar structures and biological activities, this compound is unique due to its higher lipid solubility and better transdermal absorption . This makes it more effective in certain applications, such as skincare products and oral supplements .
Similar Compounds
- Astragaloside IV
- Cyclocephaloside I
- Cyclocanthoside E
This compound’s unique properties and diverse applications make it a compound of significant interest in various fields of research and industry.
Eigenschaften
CAS-Nummer |
84605-18-5 |
---|---|
Molekularformel |
C30H50O5 |
Molekulargewicht |
490.7 g/mol |
IUPAC-Name |
(1S,3R,12S,16R)-15-[(2R)-5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-7,7,12,16-tetramethylpentacyclo[9.7.0.01,3.03,8.012,16]octadecane-6,9,14-triol |
InChI |
InChI=1S/C30H50O5/c1-24(2)20(33)8-11-30-16-29(30)13-12-26(5)23(28(7)10-9-21(35-28)25(3,4)34)18(32)15-27(26,6)19(29)14-17(31)22(24)30/h17-23,31-34H,8-16H2,1-7H3/t17?,18?,19?,20?,21?,22?,23?,26-,27+,28-,29+,30-/m1/s1 |
InChI-Schlüssel |
WENNXORDXYGDTP-NXNMGFJOSA-N |
SMILES |
CC1(C(CCC23C1C(CC4C2(C3)CCC5(C4(CC(C5C6(CCC(O6)C(C)(C)O)C)O)C)C)O)O)C |
Isomerische SMILES |
C[C@]12CC[C@@]34C[C@@]35CCC(C(C5C(CC4[C@@]1(CC(C2[C@]6(CCC(O6)C(C)(C)O)C)O)C)O)(C)C)O |
Kanonische SMILES |
CC1(C(CCC23C1C(CC4C2(C3)CCC5(C4(CC(C5C6(CCC(O6)C(C)(C)O)C)O)C)C)O)O)C |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO. |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
Cyclogalegigenin; Astramembrangenin |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.